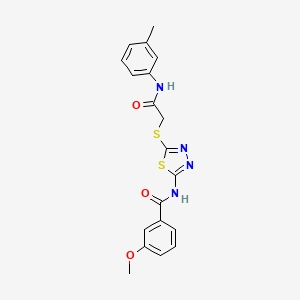

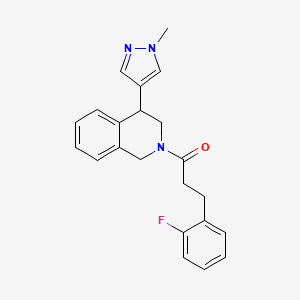

![molecular formula C15H12ClIO6S B2989178 4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid CAS No. 1986963-98-7](/img/structure/B2989178.png)

4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid (4-CPSEIBA) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. This compound is a member of the phenylsulfonyloxybenzoic acid family and was first synthesized in 2014 by a team of chemists at the University of California, Berkeley. 4-CPSEIBA has been found to be a highly versatile compound with a range of potential applications in both organic and inorganic chemistry, as well as in medical and biological research.

Applications De Recherche Scientifique

Chemiluminescence Studies

Researchers have synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. This study highlights the thermal stability and light-emitting properties of these compounds, providing insights into their potential applications in chemiluminescence-based detection and analytical methods (Watanabe et al., 2010).

Antiviral Activity

A study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. This research uncovered certain derivatives with anti-tobacco mosaic virus activity, suggesting potential applications in developing antiviral agents (Chen et al., 2010).

Organic Electronics

The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoic acids, including 4-chlorobenzoic acid, has been investigated. This treatment significantly improves the conductivity of PEDOT:PSS, showcasing its utility in fabricating high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

Microbial Desulfurization

The desulfurization of dibenzothiophene by Rhodococcus rhodochrous IGTS8 was studied, revealing microbial products and intermediates crucial for understanding the biochemical pathways of sulfur compound degradation. This research contributes to the development of biotechnological methods for removing sulfur from fossil fuels (Olson et al., 1993).

Proton Exchange Membranes

Polybenzimidazoles with sulfophenylsulfonyl pendant groups have been synthesized, offering potential applications as proton exchange membranes in fuel cell technologies. These materials exhibit excellent solubility, thermal properties, and oxidative and hydrolytic stability, highlighting their relevance in energy conversion and storage applications (Tan et al., 2010).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonyloxy-3-ethoxy-5-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClIO6S/c1-2-22-13-8-9(15(18)19)7-12(17)14(13)23-24(20,21)11-5-3-10(16)4-6-11/h3-8H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQIZNBCEMDESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)I)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClIO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide](/img/structure/B2989097.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2989099.png)

![1-Ethanone, 1-(5-acetyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)-](/img/structure/B2989102.png)

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2989104.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)

![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)